3-(4-Propoxyphenyl)prop-2-enoyl chloride

Übersicht

Beschreibung

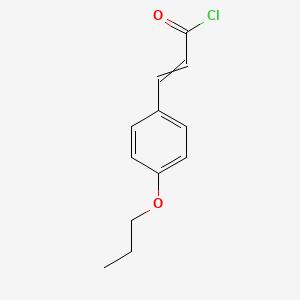

3-(4-Propoxyphenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C12H13ClO2. It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with a propoxy group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 4-propoxybenzaldehyde with malonic acid in the presence of a base to form 3-(4-propoxyphenyl)prop-2-enoic acid. This acid is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the acid intermediate followed by chlorination to produce the acyl chloride. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution

Reaction Overview : The acyl chloride moiety readily undergoes nucleophilic attack, forming derivatives such as amides, esters, and acids.

Key Reactions:

-

Amidation :

Reaction with primary or secondary amines yields substituted amides. For example:Conditions : Anhydrous solvents (e.g., THF), base (e.g., pyridine) to neutralize HCl .

Applications : Synthesis of sulfonamide derivatives (e.g., N-{4-[3-(3-cyanophenyl)prop-2-enoyl]phenyl}ethane-1-sulfonamide) . -

Esterification :

Reacts with alcohols to form esters:Conditions : Catalytic base (e.g., DMAP), room temperature.

-

Hydrolysis :

Reacts with water to yield 3-(4-propoxyphenyl)prop-2-enoic acid:Note : Reaction is rapid, necessitating anhydrous handling.

Friedel-Crafts Acylation

Reaction Overview : Acts as an electrophilic acylating agent in aromatic substitution.

Conditions : Lewis acid catalyst (AlCl₃), inert solvent (e.g., dichloromethane) .

Example : Acylation of benzene derivatives to form para-substituted ketones .

Polymerization

Reaction Overview : The α,β-unsaturated system enables radical or anionic polymerization.

Conditions : Thermal or photochemical initiators (e.g., AIBN) .

Applications : Synthesis of polyacrylates with pendant propoxyphenyl groups for materials science .

Cycloaddition Reactions

Reaction Overview : Participates in Diels-Alder reactions with conjugated dienes.

Conditions : Heat or Lewis acid catalysts (e.g., TiCl₄).

Significance : Forms six-membered rings for natural product synthesis.

Reduction Reactions

Reaction Overview : Conversion to alcohols or alkanes via reducing agents.

-

LiAlH₄ Reduction :

Product : Primary alcohol (3-(4-propoxyphenyl)propan-2-en-1-ol).

Comparative Reactivity Table

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via tetrahedral intermediate formation at the carbonyl carbon, facilitated by the electron-withdrawing chlorine.

-

Electrophilic Acylation : The propoxy group’s electron-donating resonance slightly deactivates the acyl chloride but enhances regioselectivity in Friedel-Crafts reactions .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(4-Propoxyphenyl)prop-2-enoyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for:

- Nucleophilic Substitution : The acyl chloride group reacts readily with nucleophiles, forming amides and esters.

- Addition Reactions : The double bond in the prop-2-enoyl group can participate in addition reactions, such as hydrogenation.

- Condensation Reactions : It can react with compounds containing active hydrogen atoms to yield condensation products.

Pharmaceuticals

The compound is utilized in pharmaceutical research for synthesizing potential drug candidates and bioactive compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, derivatives of this compound can be designed to target specific biological pathways, making it valuable in drug development.

Material Science

In material science, this compound is involved in preparing advanced materials and polymers. Its unique properties enable the development of materials with specific functionalities, such as improved thermal stability or mechanical strength.

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

- Drug Development : A study focused on synthesizing derivatives that exhibited enhanced anti-cancer activity compared to existing treatments. The modifications made using this compound resulted in compounds that showed improved efficacy in preclinical models .

- Polymer Chemistry : Research demonstrated that incorporating this compound into polymer matrices improved their thermal properties significantly, making them suitable for high-temperature applications.

- Biological Activity Assessment : Interaction studies have been conducted to evaluate the reactivity of this compound with biological nucleophiles, providing insights into its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-(4-Propoxyphenyl)prop-2-enoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cinnamoyl Chloride: The parent compound without the propoxy substitution.

3-(4-Methoxyphenyl)prop-2-enoyl Chloride: Similar structure with a methoxy group instead of a propoxy group.

3-(4-Ethoxyphenyl)prop-2-enoyl Chloride: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

3-(4-Propoxyphenyl)prop-2-enoyl chloride is unique due to the presence of the propoxy group, which can influence its reactivity and the properties of the resulting derivatives. The propoxy group can provide additional steric and electronic effects, making it a valuable compound in the synthesis of specialized molecules .

Biologische Aktivität

3-(4-Propoxyphenyl)prop-2-enoyl chloride, also known by its CAS number 118938-42-4, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antibacterial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The linear formula for this compound is . The compound features a propoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological membranes.

1. Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 - 50 µg/mL |

| P. aeruginosa | Comparable to standard antibiotics |

| S. typhi | Significant inhibition observed |

| K. pneumoniae | Effective against multiple strains |

These findings suggest that modifications of the compound may enhance its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. The following table summarizes key findings from relevant studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.29 | Induction of apoptosis |

| Compound B | A549 | 1.26 | Cell cycle arrest at S phase |

| Compound C | HeLa | 2.96 | Inhibition of LDH enzyme activity |

These studies indicate that the compound can induce apoptosis and disrupt normal cell cycle progression in cancer cells, highlighting its potential as an anticancer agent .

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals and protect cellular membranes from lipid peroxidation:

| Test Method | Result |

|---|---|

| DPPH Scavenging | High antiradical efficiency |

| Cellular Models | Protection against membrane damage |

The antioxidant activity suggests that this compound may be beneficial in therapeutic applications targeting oxidative stress-related diseases .

Study on Anticancer Effects

A detailed investigation into the effects of arylthiourea derivatives revealed that compounds with structural similarities to this compound significantly inhibited the growth of MCF-7 breast cancer cells. The study found that treated cells exhibited increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis induction .

Antibacterial Efficacy Assessment

In another study focusing on antibacterial activity, various derivatives were synthesized and tested against resistant bacterial strains. Results indicated that certain compounds demonstrated MIC values lower than conventional antibiotics, suggesting their potential utility in combating antibiotic resistance .

Eigenschaften

IUPAC Name |

3-(4-propoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFHEIYUGYFFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60766978 | |

| Record name | 3-(4-Propoxyphenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60766978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118938-42-4 | |

| Record name | 3-(4-Propoxyphenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60766978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.